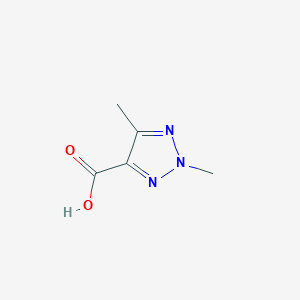
dimethyl-2H-1,2,3-triazole-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields . The general procedure involves the reaction of an organic azide with a terminal alkyne in the presence of a copper(I) catalyst under mild conditions .
Industrial Production Methods
In an industrial setting, the production of dimethyl-2H-1,2,3-triazole-4-carboxylic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher yields . The use of copper-on-charcoal as a heterogeneous catalyst in continuous flow conditions has been shown to be effective for the large-scale synthesis of triazoles .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring into other nitrogen-containing heterocycles.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
Dimethyl-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which dimethyl-2H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its ability to bind to specific enzymes and receptors in biological systems. The triazole ring can form strong interactions with metal ions and hydrogen bonds with amino acid residues in enzyme active sites . This binding can inhibit the activity of enzymes such as carbonic anhydrase, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another isomer of triazole with similar chemical properties but different biological activities.
Tetrazole: A five-membered ring with four nitrogen atoms, used in similar applications but with distinct reactivity.
Imidazole: A five-membered ring with two nitrogen atoms, widely used in medicinal chemistry.
Uniqueness
Dimethyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H7N3O2 |
|---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
2,5-dimethyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C5H7N3O2/c1-3-4(5(9)10)7-8(2)6-3/h1-2H3,(H,9,10) |
InChI Key |
FPZBNMRECIBCLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















